molecular formula C11H16N2OS3 B12626096 C11H16N2OS3

C11H16N2OS3

Cat. No.: B12626096
M. Wt: 288.5 g/mol
InChI Key: LGPAEHDESLFELA-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H16N2OS3 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H16N2OS3 can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of This compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of solvent-free reactions, high-temperature conditions, and efficient catalysts are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

C11H16N2OS3: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can lead to a wide range of substituted derivatives .

Mechanism of Action

The mechanism of action of C11H16N2OS3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

C11H16N2OS3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other cyanoacetamide derivatives and sulfur-containing organic molecules.

Properties

Molecular Formula

C11H16N2OS3

Molecular Weight

288.5 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C11H16N2OS3/c14-10(13-11-12-6-8-15-11)4-2-1-3-9-5-7-16-17-9/h6,8-9H,1-5,7H2,(H,12,13,14)

InChI Key

LGPAEHDESLFELA-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NC2=NC=CS2

Origin of Product

United States

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